molecular formula C12H15BrClN3O2 B6625469 4-(3-Bromo-5-chloropyridin-2-yl)-1-(2-methoxyethyl)piperazin-2-one

4-(3-Bromo-5-chloropyridin-2-yl)-1-(2-methoxyethyl)piperazin-2-one

Cat. No.: B6625469
M. Wt: 348.62 g/mol
InChI Key: ZCBGCTVREWCEKC-UHFFFAOYSA-N
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Description

4-(3-Bromo-5-chloropyridin-2-yl)-1-(2-methoxyethyl)piperazin-2-one is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a pyridine ring substituted with bromine and chlorine atoms, and a piperazine ring substituted with a methoxyethyl group

Properties

IUPAC Name

4-(3-bromo-5-chloropyridin-2-yl)-1-(2-methoxyethyl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrClN3O2/c1-19-5-4-16-2-3-17(8-11(16)18)12-10(13)6-9(14)7-15-12/h6-7H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCBGCTVREWCEKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCN(CC1=O)C2=C(C=C(C=N2)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromo-5-chloropyridin-2-yl)-1-(2-methoxyethyl)piperazin-2-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Formation of the Pyridine Intermediate: The pyridine ring is first synthesized with the desired bromine and chlorine substitutions. This can be achieved through halogenation reactions using reagents such as bromine and chlorine in the presence of catalysts.

    Piperazine Ring Formation: The piperazine ring is then introduced through a cyclization reaction involving appropriate amine precursors.

    Methoxyethyl Substitution:

Industrial Production Methods

In an industrial setting, the production of 4-(3-Bromo-5-chloropyridin-2-yl)-1-(2-methoxyethyl)piperazin-2-one may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromo-5-chloropyridin-2-yl)-1-(2-methoxyethyl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted pyridine derivatives with new functional groups.

Scientific Research Applications

4-(3-Bromo-5-chloropyridin-2-yl)-1-(2-methoxyethyl)piperazin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Bromo-5-chloropyridin-2-yl)-1-(2-methoxyethyl)piperazin-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or binding to receptor sites, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Bromo-5-chloropyridin-2-yl)piperazine: Lacks the methoxyethyl group.

    4-(3-Bromo-5-chloropyridin-2-yl)-1-ethylpiperazin-2-one: Contains an ethyl group instead of a methoxyethyl group.

    4-(3-Bromo-5-chloropyridin-2-yl)-1-(2-hydroxyethyl)piperazin-2-one: Contains a hydroxyethyl group instead of a methoxyethyl group.

Uniqueness

4-(3-Bromo-5-chloropyridin-2-yl)-1-(2-methoxyethyl)piperazin-2-one is unique due to the presence of the methoxyethyl group, which can influence its chemical reactivity and biological activity. This substitution can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from other similar compounds.

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